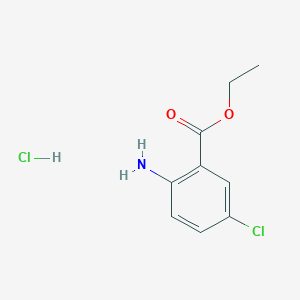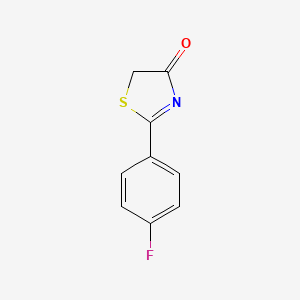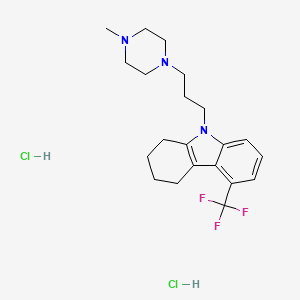
1-Cyclopentadienyl-1-(9-fluorenyl)-diphenylmethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with a cyclopentadiene and diphenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentadiene Derivative: The cyclopentadiene derivative can be synthesized through the reaction of cyclopentadiene with appropriate reagents under controlled conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with a suitable catalyst.
Coupling with Fluorene: The final step involves coupling the cyclopentadiene-diphenylmethyl intermediate with fluorene under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 9-(2,4-Cyclopentadiene-1-ylmethyl)-9H-fluorene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-xanthene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its fluorene backbone provides stability, while the cyclopentadiene and diphenylmethyl groups offer versatile sites for chemical modifications and interactions.
属性
分子式 |
C31H24 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
9-[cyclopenta-2,4-dien-1-yl(diphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H |
InChI 键 |
KSJGOAQFQZRUMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


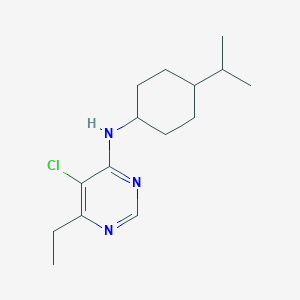
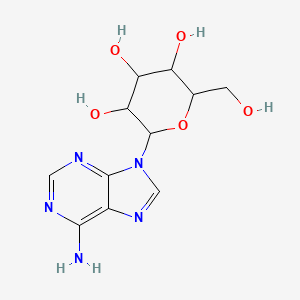



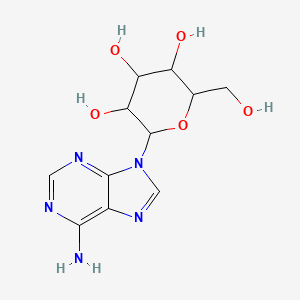
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)


